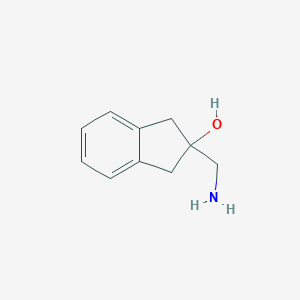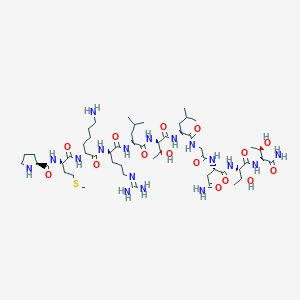
Pmkrltlgntt-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pmkrltlgntt-NH2 is a peptide that has been gaining attention in the scientific community due to its potential applications in research. This peptide is synthesized using a unique method and has been shown to have significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Pmkrltlgntt-NH2 is not fully understood. However, it has been shown to activate the G protein-coupled receptor (GPCR) GPR54. This receptor is involved in the regulation of a variety of physiological processes, including reproduction, growth, and energy homeostasis. Activation of GPR54 by Pmkrltlgntt-NH2 has been shown to increase intracellular calcium levels and activate downstream signaling pathways.
Effets Biochimiques Et Physiologiques
Pmkrltlgntt-NH2 has been shown to have significant biochemical and physiological effects. It has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. Additionally, it has been shown to regulate the release of hormones involved in reproductive function. These effects make it a potential candidate for the development of new pain medications and treatments for reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pmkrltlgntt-NH2 in lab experiments is its specificity for the GPR54 receptor. This allows for precise modulation of downstream signaling pathways. However, one limitation is the cost and time required for synthesis. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research involving Pmkrltlgntt-NH2. One direction is the development of new pain medications based on its ability to modulate the activity of nociceptive neurons. Another direction is the investigation of its role in regulating reproductive function and the development of treatments for reproductive disorders. Additionally, further research is needed to fully understand the mechanism of action and downstream signaling pathways activated by Pmkrltlgntt-NH2.
Méthodes De Synthèse
Pmkrltlgntt-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the addition of amino acids to a growing peptide chain, one at a time, until the desired peptide is synthesized. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent to form a peptide bond with the next amino acid in the sequence. The process is repeated until the desired peptide is synthesized.
Applications De Recherche Scientifique
Pmkrltlgntt-NH2 has been shown to have potential applications in scientific research. It has been used in studies to investigate the effects of neuropeptides on the nervous system. Specifically, Pmkrltlgntt-NH2 has been shown to modulate the activity of nociceptive neurons, which are involved in pain perception. This makes it a potential candidate for the development of new pain medications.
Propriétés
Numéro CAS |
137051-72-0 |
|---|---|
Nom du produit |
Pmkrltlgntt-NH2 |
Formule moléculaire |
C52H95N17O15S |
Poids moléculaire |
1230.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S,3R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C52H95N17O15S/c1-25(2)21-34(43(76)60-24-38(74)61-36(23-37(54)73)49(82)69-41(29(7)72)51(84)67-39(27(5)70)42(55)75)66-50(83)40(28(6)71)68-48(81)35(22-26(3)4)65-46(79)32(15-12-19-59-52(56)57)63-45(78)31(13-9-10-17-53)62-47(80)33(16-20-85-8)64-44(77)30-14-11-18-58-30/h25-36,39-41,58,70-72H,9-24,53H2,1-8H3,(H2,54,73)(H2,55,75)(H,60,76)(H,61,74)(H,62,80)(H,63,78)(H,64,77)(H,65,79)(H,66,83)(H,67,84)(H,68,81)(H,69,82)(H4,56,57,59)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,39+,40+,41+/m1/s1 |
Clé InChI |
REBDZYDHBOZQIZ-FCLOLONZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C1CCCN1 |
Séquence |
PMKRLTLGNTT |
Synonymes |
peptide 8A PMKRLTLGNTT-NH2 preprorenin (63-73) Pro-Met-Lys-Arg-Leu-Thr-Leu-Gly-Asn-Thr-Thr-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




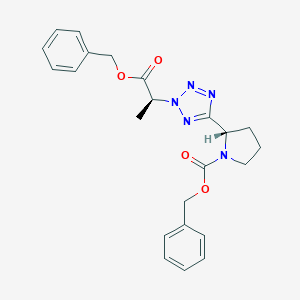
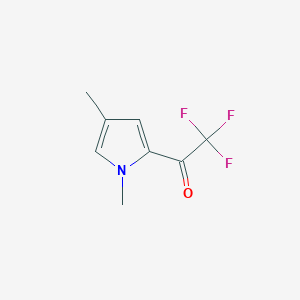

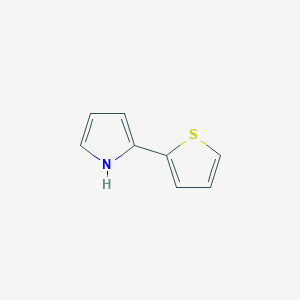
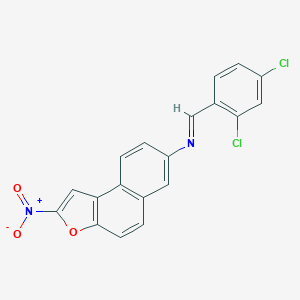
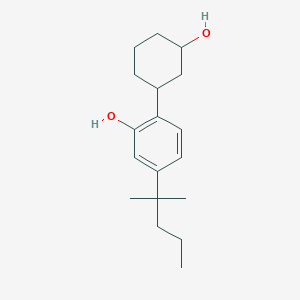
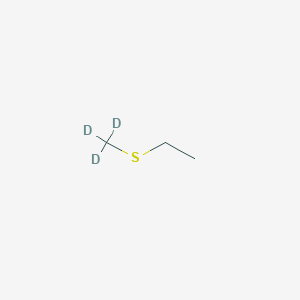
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

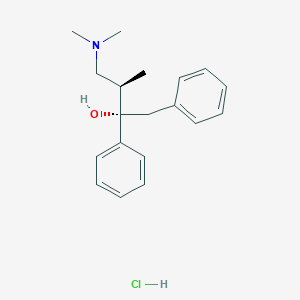
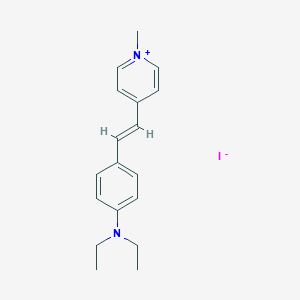
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
